Pyridine-2,4-dicarbaldehyde
Overview
Description
Pyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2. It is a derivative of pyridine, where two hydrogen atoms are replaced by aldehyde groups at the 2 and 4 positions. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as selenium dioxide. The reaction is typically carried out in a solvent like 1,4-dioxane under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes steps like acylation, esterification, reduction, and oxidation. The overall yield of the compound can be optimized by controlling reaction conditions and using efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (e.g., imines).
Scientific Research Applications
Pyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases can further react to form various cyclic and acyclic compounds. The aldehyde groups in this compound are highly reactive, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Pyridine-2,6-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 6 positions.
Pyridine-3,5-dicarbaldehyde: Aldehyde groups at the 3 and 5 positions.
Pyridine-2,4-dimethanol: The aldehyde groups are replaced by hydroxymethyl groups.
Uniqueness: Pyridine-2,4-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which allows for selective reactions and the formation of distinct products. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
pyridine-2,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULRCCPNVVEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479433 | |
Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-65-1 | |
Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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